CID 16219920

Description

Historical Development and Pioneering Role of Quin-2 in Calcium Signaling Research

The development of Quin-2 (CID 16219920) is credited to the groundbreaking work of Roger Y. Tsien, who would later be a co-recipient of the 2008 Nobel Prize in Chemistry for his work on green fluorescent protein (GFP). cam.ac.uk In the late 1970s and early 1980s, Tsien, then at the University of Cambridge, embarked on a mission to design and synthesize chemical tools for cellular physiology. cam.ac.ukroyalsocietypublishing.org At that time, measuring intracellular calcium was a challenging endeavor, often involving techniques like microelectrodes or the injection of the luminescent protein aequorin, which could damage the cells under study. researchgate.net

Tsien's innovative approach led to the creation of Quin-2, a fluorescent dye specifically designed to be sensitive to calcium ions. cam.ac.uk A key breakthrough was the development of its acetoxymethyl (AM) ester form. royalsocietypublishing.org This modification rendered the molecule lipid-soluble, allowing it to easily pass through the cell membrane into the cytosol. researchgate.netphysoc.org Once inside the cell, ubiquitous intracellular enzymes called esterases would cleave off the AM ester groups, trapping the now membrane-impermeant Quin-2 tetra-anion within the cell. researchgate.net This ingenious method enabled researchers to load a population of intact cells with the calcium indicator without disruptive microinjections. physoc.org

Quin-2 was a derivative of the calcium chelator BAPTA, which itself was an improvement upon the earlier chelator EGTA. royalsocietypublishing.orgresearchgate.net Unlike its predecessors, Quin-2 was designed to signal the binding of calcium through a change in its fluorescence. physoc.org When Quin-2 binds to calcium, its fluorescence intensity increases significantly, providing a direct optical signal of changes in intracellular calcium concentration. researchgate.net The first successful measurements of intracellular calcium using Quin-2 in intact lymphocytes were a landmark achievement, demonstrating the power of this new chemical tool. physoc.orgcaymanchem.com Commercially available by 1982, Quin-2 quickly became an invaluable resource for scientists worldwide. lindau-nobel.org

Significance of Intracellular Calcium Dynamics in Cellular Physiology and Disease Research

The development of tools like Quin-2 was driven by the growing recognition of calcium as a crucial intracellular messenger. royalsocietypublishing.org Calcium ions (Ca2+) are versatile signaling molecules that regulate a vast array of cellular processes over various time scales. nih.gov The concentration of free calcium in the cytoplasm is tightly controlled and is typically kept at a very low level in resting cells. physiology.org This steep electrochemical gradient allows for rapid and localized increases in calcium concentration in response to various stimuli.

These transient increases in intracellular calcium, often referred to as calcium signals, are fundamental to numerous physiological functions, including:

Neurotransmission: Calcium influx is essential for the release of neurotransmitters at synapses. mdpi.com

Muscle Contraction: The binding of calcium to specific proteins triggers the contraction of muscle cells. physiology.org

Gene Regulation: Calcium signals can influence gene expression, affecting long-term cellular changes. berkeley.edu

Cellular Processes: Calcium is involved in everything from fertilization, where a calcium wave initiates development, to cell death (apoptosis). physiology.org

Given its central role, the dysregulation of calcium homeostasis is implicated in a wide range of diseases. physiology.orgjmb.or.kr Pathological conditions such as neurodegenerative diseases (e.g., Parkinson's disease), cardiovascular disorders, and certain types of cancer have been linked to altered calcium signaling. mdpi.comjmb.or.kr Therefore, the ability to accurately measure and observe intracellular calcium dynamics is critical for understanding both normal physiology and the mechanisms of disease. jmb.or.kr

Overview of Quin-2's Contribution to Advancements in Cellular Biology Methodologies

The introduction of Quin-2 revolutionized cellular biology by providing a non-disruptive method to monitor a key second messenger in real-time within living, intact cells. physoc.org This represented a significant leap forward from previous, more invasive techniques. researchgate.net For the first time, researchers could perform quantitative fluorescence measurements on suspensions of small cells like lymphocytes and platelets, opening up new avenues of investigation in immunology and hematology. physoc.orglindau-nobel.org

The use of Quin-2 and its AM ester loading technique spurred major advancements in several areas of cell biology research:

Quantitative Analysis: It allowed for the precise calculation of free calcium concentrations within the cytosol. aatbio.com

High-Throughput Studies: The ability to load entire cell populations facilitated experiments that were not feasible with single-cell microinjection methods. physoc.org

Understanding Signal Transduction: Researchers could now directly observe the link between external stimuli and the resulting intracellular calcium signals, which was crucial for dissecting complex signaling pathways. nih.gov

Foundation for New Probes: Although Quin-2 had limitations, such as a relatively low brightness, its success paved the way for the development of a new generation of improved calcium indicators by Tsien and others, including Fura-2, Indo-1, and Fluo-3. royalsocietypublishing.orgphysoc.orgnih.gov These second-generation dyes offered stronger signals and ratiometric measurement capabilities, further enhancing the tools available to cell biologists. lindau-nobel.orgnih.gov

New Imaging Techniques: The principles behind Quin-2's use in fluorescence spectroscopy were extended to new imaging technologies like fluorescence lifetime imaging (FLIM), which can provide information independent of the local probe concentration. nih.gov

In essence, Quin-2 was a foundational "chemical tool" that empowered a generation of scientists to "show it, block it, move it" with regards to cellular signaling, a phrase Roger Tsien used to describe the experimental goals of the field. physoc.org Its development was a pivotal moment that greatly expanded the methodological toolkit of cell biology, enabling a deeper and more quantitative understanding of the inner workings of the cell. berkeley.edu

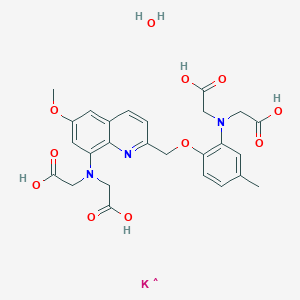

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C26H27N3O10.K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEUHPOVDSFCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29KN3O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585262 | |

| Record name | PUBCHEM_16219920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149022-19-5 | |

| Record name | Glycine, N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-5-methylphenyl]-N-(carboxymethyl)-, potassium salt, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PUBCHEM_16219920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Ester Derivatives for Intracellular Delivery in Research

Structural Basis of Quin-2's Calcium Chelation Properties

Quin-2 is a high-affinity fluorescent calcium indicator with a dissociation constant (Kd) for calcium of 115 nM. caymanchem.com Its structure is based on a quinoline (B57606) fluorophore linked to a tetracarboxylate chelating group, which is structurally similar to the calcium chelator EGTA. This structural arrangement confers a high selectivity for calcium over other divalent cations like magnesium. aatbio.comdojindo.com The binding of a calcium ion to the carboxylate groups induces a conformational change in the molecule, leading to a significant increase in its fluorescence quantum yield. dojindo.com This change in fluorescence intensity upon calcium binding is the fundamental principle behind its use as a calcium indicator. aatbio.com The excitation and emission maxima for Quin-2 are 339 nm and 492 nm, respectively. caymanchem.com

The key structural features contributing to Quin-2's function are:

Aromatic Fluorophore: The quinoline ring system provides the fluorescent properties of the molecule.

Tetracarboxylate Chelating Site: Four carboxylate groups are positioned to form a coordination complex with a calcium ion, ensuring high affinity and selectivity.

Design and Hydrolysis Mechanisms of Quin-2 Acetoxymethyl (AM) Esters for Membrane Permeability and Intracellular Trapping

A significant challenge in utilizing intracellular indicators is delivering them across the cell membrane. Quin-2, in its active tetracarboxylate form, is a charged molecule and therefore membrane-impermeant. thermofisher.com To overcome this, the acetoxymethyl (AM) ester derivative, Quin-2 AM, was designed. nih.gov In Quin-2 AM, the four carboxylate groups are masked by acetoxymethyl ester groups. dojindo.comthermofisher.com This modification renders the molecule uncharged and more lipophilic, allowing it to readily diffuse across the cell membrane into the cytoplasm. thermofisher.commedchemexpress.com

Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups. thermofisher.comnih.gov This hydrolysis process serves two critical purposes:

Regeneration of the Active Form: The removal of the AM groups restores the tetracarboxylate structure of Quin-2, enabling it to bind calcium. dojindo.com

Intracellular Trapping: The resulting Quin-2 is once again a charged molecule and is thus trapped within the cell, unable to diffuse back across the plasma membrane. dojindo.comnih.gov

The hydrolysis of Quin-2 AM to Quin-2 can be represented by the following reaction:

Quin-2 AM + H₂O ---(Intracellular Esterases)--> Quin-2 + 4 Formaldehyde + 4 Acetic Acid thermofisher.com

This mechanism of intracellular delivery and trapping has become a standard technique for loading a wide variety of fluorescent ion indicators into living cells. thermofisher.com

Optimization Strategies for Intracellular Loading and Hydrolysis in Diverse Cell Systems

The efficiency of loading cells with Quin-2 AM and the subsequent hydrolysis to Quin-2 can be influenced by several factors. Optimizing these conditions is crucial for achieving accurate and reproducible measurements of intracellular calcium.

The conditions under which cells are incubated with Quin-2 AM play a significant role in the efficiency of both loading and hydrolysis. Key parameters include:

Temperature: Incubation is typically carried out at temperatures between 20–37°C. thermofisher.com Higher temperatures can increase the rate of both membrane transport and enzymatic hydrolysis, but may also lead to compartmentalization of the dye within organelles. thermofisher.com

Time: The optimal incubation time can vary depending on the cell type and experimental goals, but generally ranges from 15 to 60 minutes. aatbio.comthermofisher.com Longer incubation times can lead to higher intracellular concentrations of the dye but may also increase the risk of cytotoxicity or dye sequestration. aatbio.comnih.gov

Concentration: The final concentration of Quin-2 AM used for loading typically ranges from 1 to 10 µM. thermofisher.commedchemexpress.com The exact concentration needs to be determined empirically for each cell line to achieve sufficient signal without causing cellular stress. aatbio.com

Dispersing Agents: Due to the low aqueous solubility of AM esters, a non-ionic detergent like Pluronic® F-127 is often used to aid in their dispersion in the loading buffer. aatbio.comresearchgate.net Studies have shown that lowering the concentration of Pluronic F-127 and the solvent DMSO can improve loading efficiency. nih.gov

The following table summarizes typical incubation conditions for Quin-2 AM loading:

| Parameter | Typical Range | Considerations |

| Quin-2 AM Concentration | 1 - 10 µM | Cell type dependent; higher concentrations can be toxic. |

| Incubation Temperature | 20 - 37°C | Higher temperatures may increase loading but also compartmentalization. |

| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential for cellular stress. |

| Pluronic® F-127 | ~0.02 - 0.1% | Aids in dye dispersion; lower concentrations can improve efficiency. researchgate.netnih.gov |

| DMSO Concentration | ~0.25 - 0.5% | Solvent for stock solution; lower final concentrations are preferable. nih.gov |

The success of Quin-2 AM loading is also dependent on the biological properties of the cells being studied:

Cell Density: The density of the cell culture can affect the availability of the dye to individual cells. Protocols often specify a target cell density, for example, 1×10⁶ cells/mL for suspension cells, to ensure consistent loading. medchemexpress.com

Esterase Activity: The rate and completeness of Quin-2 AM hydrolysis are directly dependent on the activity of intracellular esterases. thermofisher.com This activity can vary significantly between different cell types. thermofisher.com In cells with low esterase activity, hydrolysis may be incomplete, leading to a mixed population of fully and partially de-esterified dye molecules. thermofisher.com Partially hydrolyzed forms of the indicator are insensitive to calcium, and their presence can lead to an underestimation of the true intracellular calcium concentration. thermofisher.com Conversely, high levels of extracellular esterase activity can cleave the AM ester before it enters the cell, preventing effective loading. thermofisher.com

Photophysical and Spectroscopic Characterization of Quin 2 and Its Calcium Complexes

Absorption and Emission Spectral Properties of Free and Calcium-Bound Quin-2

The interaction of Quin-2 with calcium ions (Ca²⁺) induces a notable shift in its ultraviolet (UV) absorption spectrum. merckmillipore.comsigmaaldrich.com In the absence of calcium (low concentration), Quin-2 exhibits an excitation maximum at approximately 354 nm. sigmaaldrich.com Upon saturation with calcium (high concentration), this peak shifts to a shorter wavelength, around 332-339 nm. caymanchem.comsigmaaldrich.com

This shift in the absorption spectrum is accompanied by a significant change in the fluorescence emission. When excited, free Quin-2 has an emission maximum at about 510 nm. sigmaaldrich.com In contrast, the calcium-bound form of Quin-2 shows an emission maximum at a slightly shorter wavelength, around 492-505 nm. caymanchem.comsigmaaldrich.comdojindo.com The binding of Ca²⁺ leads to a substantial enhancement of the fluorescence intensity. nih.gov

Table 1: Absorption and Emission Maxima of Quin-2

| State | Excitation Maximum (λex) | Emission Maximum (λem) |

|---|---|---|

| Free (Low Ca²⁺) | ~354 nm sigmaaldrich.com | ~510 nm sigmaaldrich.com |

| Ca²⁺-Bound (High Ca²⁺) | ~332 - 339 nm caymanchem.comsigmaaldrich.com | ~492 - 505 nm caymanchem.comsigmaaldrich.comdojindo.com |

Quantum Yield and Fluorescence Enhancement upon Calcium Binding

The fluorescence quantum yield of Quin-2, which is a measure of the efficiency of the fluorescence process, increases dramatically upon binding to calcium. The quantum yield of the Ca²⁺-bound complex is reported to be approximately 0.14. dojindo.com This represents a significant increase from the free form, with some sources indicating a fluorescence enhancement of up to twenty-fold. merckmillipore.comsigmaaldrich.comsigmaaldrich.com Another study reported a 4.6-fold increase in intensity upon complexation with Ca²⁺. nih.gov This substantial enhancement in fluorescence is a key characteristic that makes Quin-2 a sensitive indicator for calcium.

Fluorescence Lifetime Dynamics in Response to Calcium Binding

The fluorescence lifetime of Quin-2, which is the average time the molecule spends in the excited state before returning to the ground state, is also highly sensitive to calcium binding. nih.govnih.govcapes.gov.br The lifetime of the Ca²⁺-bound form of Quin-2 is significantly longer than that of the free form. nih.gov One study reported that the lifetime of the Ca²⁺-Quin-2 complex is approximately 4.5 to 11 times longer (around 10 ± 1 ns) than that of free Quin-2 (around 1.5 ± 0.5 ns). researchgate.net Another report indicated that the lifetime is about 9-fold larger for the calcium-bound form when excited at 342 nm. nih.gov This change in fluorescence lifetime provides another parameter that can be used to measure calcium concentrations, particularly with techniques like fluorescence lifetime imaging microscopy (FLIM). nih.govnih.gov

Table 2: Fluorescence Lifetime of Quin-2

| State | Fluorescence Lifetime (τ) |

|---|---|

| Free Quin-2 | ~1.5 ± 0.5 ns researchgate.net |

| Ca²⁺-Bound Quin-2 | ~10 ± 1 ns researchgate.net |

| Ca²⁺-Bound Quin-2 (342 nm excitation) | ~9-fold increase compared to free form nih.gov |

Steady-State and Time-Resolved Fluorescence Measurement Techniques

Both steady-state and time-resolved fluorescence measurements are employed to study the interaction of Quin-2 with calcium. researchgate.netkuleuven.be

Steady-state fluorescence measurements involve exciting the sample with a continuous light source and measuring the resulting constant fluorescence emission. This technique is used to determine the fluorescence intensity and spectral shifts, which are then related to the calcium concentration. nih.gov The ratio of fluorescence intensities at two different excitation or emission wavelengths can be used to determine calcium concentrations, a method known as ratiometric measurement. nih.gov

Time-resolved fluorescence measurements , such as time-correlated single-photon counting (TCSPC) and frequency-domain (FD) fluorometry, measure the decay of fluorescence over time after a pulse of excitation light. nih.govnih.gov These techniques provide information about the fluorescence lifetime of the different species (free and bound Quin-2). nih.gov Fluorescence Lifetime Imaging (FLIM) is a powerful application of time-resolved measurements that can create images based on the fluorescence lifetime at each pixel, offering advantages over steady-state intensity imaging as it is independent of the local probe concentration. nih.govnih.govcapes.gov.br

Influence of Environmental Factors on Spectroscopic Behavior in Research Contexts

The spectroscopic properties of Quin-2 can be influenced by various environmental factors, which is an important consideration in experimental design. iss.comevidentscientific.com

pH: The affinity of Quin-2 for Ca²⁺ is sensitive to pH. Acidification of the medium below pH 6.8 can increase the effective dissociation constant (KD) of Quin-2 for Ca²⁺, while pH changes above this value have a minimal effect. ucsd.edu

Temperature: An increase in temperature can lead to a decrease in the fluorescence intensity of Quin-2 at a fixed calcium concentration. For instance, a change from 20°C to 37°C can decrease the fluorescence intensity by approximately a factor of two. ucsd.edu

Solvent Polarity: The polarity of the solvent can affect the absorption and emission spectra of quinoline (B57606) derivatives. unesp.br Generally, an increase in solvent polarity can lead to a red shift (to longer wavelengths) in the fluorescence emission due to stabilization of the excited state. evidentscientific.com

Ionic Strength: Changes in ionic strength can also affect the Ca²⁺ dissociation constant of tetracarboxylate chelators like Quin-2. ucsd.edu

Heavy Metals: Heavy metal ions can quench the fluorescence of Quin-2, potentially leading to inaccurate measurements of calcium concentration. ucsd.edu

Calcium Binding Mechanisms and Selectivity Profile

Stoichiometry and Equilibrium Dissociation Constant (Kd) for Calcium

Quin-2 binds to Ca²⁺ in a 1:1 stoichiometry, meaning one ion of calcium binds to one molecule of Quin-2. rupress.orgscispace.com This binding is characterized by a high affinity, reflected in its low equilibrium dissociation constant (Kd). The effective Kd of Quin-2 for Ca²⁺ is approximately 115 nM in an environment mimicking the cytoplasm, which is rich in various cations. rupress.orgsmolecule.comcaymanchem.comprinceton.edu This high affinity makes probes like Quin-2 particularly well-suited for monitoring the low concentrations of free calcium typically found in resting cells. caymanchem.com

Table 1: Quin-2 and Calcium Binding Properties

| Parameter | Value | Source(s) |

|---|---|---|

| Stoichiometry (Quin-2:Ca²⁺) | 1:1 | rupress.org, scispace.com |

Kinetic Analysis of Calcium Association and Dissociation from Quin-2

The interaction between Quin-2 and calcium has been studied using kinetic techniques like stopped-flow fluorescence. These studies are often performed by observing the fluorescence changes of Quin-2 as it binds to Ca²⁺ released from other molecules, such as calmodulin, or as Ca²⁺ is removed by a chelator. nih.govpnas.org

Kinetic analyses have resolved different processes corresponding to calcium dissociation. For instance, when studying the dissociation of calcium from calmodulin using Quin-2, distinct rates have been observed for dissociation from high-affinity and low-affinity sites of the protein. nih.gov One study determined the second-order rate constant for the binding of Ca²⁺ to Quin-2 in the excited state (k₂₁) to be 1 x 10¹¹ M⁻¹ s⁻¹, and the first-order rate constant for the dissociation of the excited Ca²⁺:Quin-2 complex (k₁₂) to be 4 x 10⁴ s⁻¹. researchgate.net These kinetic experiments are crucial for understanding the time-resolved dynamics of calcium signaling in biological systems and have confirmed that conformational changes induced by calcium binding are not the rate-limiting step in the function of proteins like calmodulin. nih.gov

Selectivity of Quin-2 for Calcium over Other Divalent Cations (e.g., Magnesium) and Protons

A key feature of Quin-2 is its high selectivity for Ca²⁺ over other biologically relevant divalent cations, particularly magnesium (Mg²⁺). dojindo.comaatbio.com The binding affinity for calcium (logKCaY = 7.1) is substantially higher than for magnesium (logKMgY = 2.7). dojindo.com This high selectivity is a significant advantage, as it allows for the specific measurement of Ca²⁺ without significant interference from the much higher concentrations of Mg²⁺ typically present in cells. smolecule.com

Furthermore, the fluorescence of Quin-2 is largely unaffected by intracellular pH and sodium gradients, which adds to its reliability as an intracellular Ca²⁺ indicator. rupress.orgcaymanchem.com While Quin-2 demonstrates excellent selectivity, newer indicators have been developed to offer even further improvements in selectivity against magnesium and other divalent heavy metal cations. google.comresearchgate.net

Table 2: Selectivity Profile of Quin-2

| Cation | Binding Affinity (logK) | Source(s) |

|---|---|---|

| Calcium (Ca²⁺) | 7.1 | dojindo.com |

Conformational Changes of Quin-2 upon Calcium Complexation

The binding of a calcium ion induces a significant conformational change in the Quin-2 molecule. This structural rearrangement is the basis for the change in its fluorescence properties. When Quin-2 binds Ca²⁺, its fluorescence signal increases approximately fivefold. rupress.org This enhancement occurs because the complexation with Ca²⁺ alters the electronic structure of the molecule, leading to a higher fluorescence quantum yield. The excitation and emission maxima for Quin-2 are 339 nm and 492 nm, respectively. rupress.orgcaymanchem.com The binding of calcium causes notable changes in its ultraviolet absorption and fluorescence, allowing for ratiometric measurements to determine the concentration of free calcium with precision. aatbio.com The conformational changes that proteins like calmodulin undergo upon Ca²⁺ binding have been studied extensively using Quin-2 as a tool to monitor the kinetics of these transitions. pnas.orgpnas.orgprinceton.edu

Methodological Applications of Quin 2 in Cellular Physiology Research

Real-Time Measurement of Cytosolic Free Calcium Concentrations in Diverse Cell Types

Quin-2's high affinity for calcium (dissociation constant, Kd ≈ 115 nM) makes it particularly well-suited for monitoring the low levels of calcium typically found in resting cells caymanchem.com. Its fluorescence is not significantly affected by intracellular pH, sodium gradients, or membrane potential, ensuring a high degree of selectivity for calcium caymanchem.com. These properties have enabled researchers to perform reliable real-time measurements of [Ca²⁺]i across a wide spectrum of cell types, from mammalian cells to plant protoplasts.

The introduction of Quin-2 revolutionized the study of calcium homeostasis in non-excitable cells like lymphocytes and platelets, as well as in excitable neuronal cells.

Lymphocytes: Early studies using Quin-2 trapped in intact mouse and pig lymphocytes determined the resting cytosolic free calcium concentration to be approximately 120 nM researchgate.net. These investigations revealed that [Ca²⁺]i is tightly regulated and well-stabilized, even when faced with significant changes in external calcium concentration. The use of Quin-2 demonstrated that alterations in sodium gradients, membrane potential, or intracellular pH had minimal impact on resting [Ca²⁺]i in these cells researchgate.net.

Platelets: In human platelets, Quin-2 has been used to monitor the shifts in cytosolic free calcium that occur upon stimulation by various agonists. While strong agonists were shown to cause a significant, dose-dependent increase in fluorescence, indicating a rise in [Ca²⁺]i, weak agonists initially appeared to stimulate little to no increase nih.gov. Further investigation revealed that the experimental conditions and the buffering capacity of Quin-2 itself could be responsible for this lack of response to weak agonists nih.gov. Quin-2 has also been instrumental in studying the kinetics of calcium mobilization in platelets, helping to distinguish between calcium release from intracellular stores and calcium entry from the extracellular medium researchgate.net.

Neuronal Cells: Quin-2 has been applied to study calcium signaling in neuronal cells, such as human neuroblastoma SK-N-SH cells nih.gov. These studies are crucial for understanding the role of calcium in processes like neurotransmitter release and synaptic plasticity frontiersin.org. By measuring [Ca²⁺]i, researchers can investigate the signaling pathways activated by neurotransmitters and growth factors, many of which are calcium-dependent nih.govelifesciences.org.

| Cell Type | Organism | Resting [Ca²⁺]i (nM) | Key Findings |

|---|---|---|---|

| Lymphocytes | Mouse, Pig | ~120 | [Ca²⁺]i is well-stabilized against changes in external Ca²⁺, membrane potential, and pH. researchgate.net |

| Ventricular Myocytes | Rat | 181 ± 18 | Inhibition of the Na⁺/K⁺ pump with strophanthidin increased [Ca²⁺]i to 736 nM. ahajournals.org |

| Smooth Muscle Cells (Coronary Artery) | Pig | 113 ± 8 | Acetylcholine and caffeine caused transient increases in [Ca²⁺]i. nih.gov |

The application of Quin-2 has extended to the plant kingdom, enabling the direct measurement of intracellular Ca²⁺ in plant cell protoplasts, which had previously been challenging nih.govnih.gov.

In studies using protoplasts from Daucus carota (carrot) and Hordeum vulgare (barley), Quin-2 was successfully loaded into the cytoplasm using electropermeabilization nih.govnih.gov. These experiments measured basal cytoplasmic Ca²⁺ levels in the range of 120-360 nM nih.gov. While effective, the use of Quin-2 in plant protoplasts presented some challenges. A portion of the dye was found to be associated with the vacuolar fraction, and the loading process could reduce ATP levels and inhibit subsequent cell division nih.govnih.gov.

A comparison with another Ca²⁺ indicator, aequorin, suggested that the basal [Ca²⁺]i measured by aequorin (<200 nM) might be a more accurate reflection of the in vivo state. However, aequorin was found to be inaccurate at Ca²⁺ levels below 200 nM, a range where Quin-2 proved to be a complementary and valuable tool for indicating these lower concentrations nih.govnih.gov.

Role of Quin-2 as an Intracellular Calcium Buffer in Experimental Systems

Beyond its function as an indicator, the loading of Quin-2 into the cytosol at high concentrations (in the millimolar range) allows it to act as a significant intracellular calcium buffer caymanchem.comresearchgate.net. This property, while sometimes a complicating factor in measuring rapid calcium transients, has been exploited as a methodological tool to probe the direct consequences of blunting or slowing increases in [Ca²⁺]i.

In lymphocytes, millimolar loadings of Quin-2 were observed to slow or blunt [Ca²⁺]i transients without significantly perturbing the steady-state resting calcium levels researchgate.net. This buffering capacity helps to demonstrate the cell's robust mechanisms for calcium regulation.

In platelets, the buffering effect of Quin-2 is particularly pronounced. At intracellular concentrations exceeding 3 mM, Quin-2 was shown to inhibit thrombin-stimulated platelet aggregation and ATP secretion, especially in the absence of extracellular calcium nih.gov. This inhibition was attributed to the chelation of intracellular Ca²⁺ by Quin-2, effectively demonstrating that a rise in cytosolic calcium is a prerequisite for these platelet responses. This application established Quin-2 as a useful intracellular Ca²⁺ antagonist for experimental purposes nih.govnih.gov. This buffering capacity can completely block the reaction of platelets to weak agonists nih.gov.

| Cell Type | Observed Effect | Interpretation |

|---|---|---|

| Lymphocytes | Slows or blunts [Ca²⁺]i transients at millimolar concentrations. researchgate.net | Demonstrates the cell's capacity to handle a large calcium load. |

| Platelets | Inhibits aggregation and secretion stimulated by agonists like thrombin. nih.gov | Acts as an intracellular Ca²⁺ antagonist, confirming the necessity of a [Ca²⁺]i rise for platelet activation. nih.govnih.gov |

Elucidation of Calcium-Dependent Cellular Processes

By enabling the measurement and manipulation of intracellular calcium, Quin-2 has been pivotal in elucidating the role of calcium in a multitude of cellular processes, from signaling cascades to muscle mechanics.

Calcium is a key second messenger that translates external stimuli into intracellular responses, regulating numerous signaling pathways frontiersin.orgresearchgate.net. Quin-2 has been instrumental in dissecting these pathways by providing a direct link between a stimulus and the subsequent rise in intracellular calcium.

For example, understanding how G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) signal to downstream effectors often involves measuring changes in [Ca²⁺]i nih.gov. By observing the calcium response to specific agonists and antagonists, researchers can map out the components of a signaling cascade. The ability of Quin-2 to buffer calcium has also been used to test whether a particular downstream event is calcium-dependent. If buffering the intracellular calcium rise with Quin-2 blocks a cellular response, it provides strong evidence for the involvement of calcium in that pathway nih.gov. These fundamental studies have provided a basis for understanding complex signaling networks, such as the Hippo pathway which controls cell division, and pathways that are dysregulated in cancer jhu.edutechnologynetworks.com.

The contraction and relaxation of muscle fibers are tightly regulated by the concentration of calcium in the sarcoplasm oregonstate.educationnih.govlumenlearning.com. Quin-2 has been used to directly measure Ca²⁺ mobilization during contraction-relaxation cycles in various smooth muscle tissues.

In studies of smooth muscle cells from the porcine coronary artery, Quin-2 was used to show that agonists like acetylcholine and caffeine induce a transient increase in [Ca²⁺]i, leading to contraction nih.gov. In contrast, depolarization with excess potassium (K⁺) caused a more sustained elevation of [Ca²⁺]i nih.gov. By using pharmacological tools in conjunction with Quin-2 measurements, it was determined that the K⁺-induced Ca²⁺ transient was dependent on extracellular calcium, whereas the acetylcholine- and caffeine-induced transients were primarily due to release from intracellular stores nih.gov.

Similarly, in smooth muscle strips from the rabbit ear artery and guinea-pig ileum, Quin-2 fluorescence measurements demonstrated that agonists caused a transient increase in calcium, even while the muscle contraction was sustained nih.gov. These observations highlight the complex relationship between the initial calcium signal and the maintenance of force, illustrating the utility of Quin-2 in studying excitation-contraction coupling in smooth muscle nih.gov.

Research on Neurotransmission Dynamics

The chemical compound CID 16219920, commonly known as Quin-2, has been instrumental in elucidating the intricate dynamics of neurotransmission. As a fluorescent indicator for calcium ions (Ca²⁺), Quin-2 allows for the real-time measurement of intracellular calcium concentrations, a critical factor in the release of neurotransmitters. nih.govnih.gov

One of the key applications of Quin-2 in this field is the study of presynaptic calcium dynamics. Research utilizing Quin-2 has successfully measured the concentration of free calcium within synaptosomes, which are isolated nerve terminals. These studies have demonstrated that depolarization of the synaptosomal membrane, mimicking the arrival of an action potential, leads to a significant increase in intracellular calcium concentration. nih.gov This elevation of cytosolic Ca²⁺ is a direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. nih.govnih.gov

Specifically, preliminary experiments have been conducted to monitor the changes in cytosolic Ca²⁺ that accompany the release of the neurotransmitter acetylcholine, providing direct evidence for the calcium-dependent nature of this process. nih.gov By loading synaptosomes with the acetoxymethyl ester of Quin-2 (Quin-2/AM), which is readily hydrolyzed to the active, membrane-impermeant form within the nerve terminal, researchers can quantify the resting and stimulated levels of intrasynaptosomal free calcium. nih.govdojindo.com

The data from these experiments have been crucial in constructing a more detailed model of neurotransmission. For instance, it has been shown that under physiological conditions, the resting intrasynaptosomal ionized calcium concentration is in the nanomolar range. nih.gov Upon stimulation, this concentration can rise rapidly, initiating the cascade of events leading to neurotransmitter release. nih.gov

Table 1: Intrasynaptosomal Free Calcium Concentrations Measured with Quin-2

| Experimental Condition | Cytosolic Ionized Calcium Concentration (nM) |

|---|---|

| Resting (1 mM external CaCl₂) | 85 ± 10 |

| Resting (2 mM external CaCl₂) | 205 ± 5 |

| Plasma Membrane Depolarization | Elevated |

| Mitochondrial Inhibition | Elevated |

| Calcium Ionophore Addition | Elevated |

| Replacement of External Sodium by Lithium | Elevated |

Examination of Calcium's Role in Cellular Metabolism and Gene Expression

Quin-2 has also been a valuable tool in dissecting the multifaceted role of calcium in regulating cellular metabolism and gene expression. Calcium ions are ubiquitous second messengers that influence a wide array of cellular processes, and Quin-2 allows for the precise measurement of the calcium signals that orchestrate these events. frontiersin.org

In the context of cellular metabolism, Quin-2 has been employed to investigate the link between intracellular calcium concentrations and metabolic activities such as hormone secretion. For example, studies on ovine anterior pituitary cells used Quin-2 to measure changes in intracellular free Ca²⁺ in response to various secretagogues. nih.gov It was observed that thyrotropin-releasing hormone (TRH) induced an increase in intracellular calcium, which is linked to the secretion of prolactin. nih.gov Conversely, dopamine was found to decrease intracellular calcium levels. nih.gov Such studies are critical for understanding how hormonal signals are transduced into metabolic responses. Furthermore, it's known that calcium can allosterically activate key metabolic enzymes, including mitochondrial dehydrogenases, thereby directly influencing cellular bioenergetics. frontiersin.org

While direct studies employing Quin-2 to specifically monitor gene expression are less common, its utility in this area is inferred from its ability to measure the calcium transients that are known to activate calcium-dependent signaling pathways leading to changes in gene transcription. Prolonged elevations in intracellular Ca²⁺ are crucial for the activation of transcription factors that drive cellular processes like T-cell proliferation and cytokine production. mdpi.com The ability of Quin-2 to quantify these sustained calcium signals provides a means to correlate specific calcium dynamics with downstream effects on gene expression. For instance, the activation of immune cells is heavily reliant on precisely regulated calcium homeostasis, and alterations in these calcium signals can lead to significant changes in their functional responses, which are ultimately governed by changes in gene expression. mdpi.com

Use in Probing Calcium Homeostasis under Various Experimental Conditions

A significant application of Quin-2 in cellular physiology research is its use in probing calcium homeostasis under a multitude of experimental conditions. The ability to trap Quin-2 within intact cells and measure cytoplasmic free Ca²⁺ has made it possible to investigate how different cell types maintain and respond to changes in their calcium environment. nih.gov

One notable example is the study of calcium homeostasis in lymphocytes. By loading mouse and pig lymphocytes with Quin-2, researchers were able to determine that the resting intracellular free Ca²⁺ concentration is approximately 120 nM. nih.gov The study also revealed that these cells are adept at stabilizing their intracellular calcium levels even when faced with large fluctuations in external calcium concentrations. nih.gov Furthermore, the use of mitochondrial poisons was shown to cause a small increase in intracellular Ca²⁺, likely due to the depletion of ATP affecting the plasma membrane's ability to extrude calcium. nih.gov

In another application, Quin-2 was used to investigate alterations in cellular calcium homeostasis in a disease model. Studies on isolated pancreatic acini from diabetic rats revealed multiple changes in calcium regulation. nih.gov It was found that the resting intracellular Ca²⁺ levels were decreased in the diabetic state. nih.gov This research highlights how a pathological condition like insulin deficiency can lead to significant perturbations in the signaling systems that control intracellular calcium mobilization. nih.gov

The utility of Quin-2 extends to the study of excitable cells as well. In smooth muscle strips from the rabbit ear artery and guinea-pig ileum, Quin-2 was used to monitor Ca²⁺ transients during muscle contraction. nih.gov These experiments demonstrated that while agonists caused a transient increase in fluorescence, indicating a temporary rise in intracellular calcium, excess potassium led to a sustained signal. nih.gov Such findings are crucial for understanding the dynamics of excitation-contraction coupling in smooth muscle under different stimuli. nih.gov

Table 2: Applications of Quin-2 in Probing Calcium Homeostasis

| Cell Type/Tissue | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Mouse and Pig Lymphocytes | Changes in external Ca²⁺, mitochondrial poisons | Cells maintain stable intracellular Ca²⁺; mitochondrial poisons cause a slight increase. | nih.gov |

| Diabetic Rat Pancreatic Acini | Streptozocin-induced diabetes | Decreased basal intracellular Ca²⁺ levels and altered response to secretagogues. | nih.gov |

| Rabbit Ear Artery and Guinea-Pig Ileum Smooth Muscle | Application of agonists and excess potassium | Agonists cause transient Ca²⁺ increase, while excess potassium leads to a sustained increase. | nih.gov |

| Ovine Anterior Pituitary Cells | Application of TRH and dopamine | TRH increases and dopamine decreases intracellular Ca²⁺. | nih.gov |

Advanced Imaging and Spectroscopic Techniques Utilizing Quin 2

Fluorescence Imaging Techniques for Spatial Calcium Dynamics

Quin-2 was one of the first generation of fluorescent calcium indicators used for biological experiments. units.it It is excited by ultraviolet light at approximately 339 nm and emits light around 495 nm. researchgate.netdojindo.com The binding of Ca²⁺ to Quin-2 results in a significant increase in its fluorescence intensity, allowing for the visualization and measurement of changes in intracellular calcium concentrations. nih.gov

While newer dyes like Fura-2, which offer ratiometric measurement capabilities, have been developed, Quin-2 is still noted for its high affinity for Ca²⁺, making it particularly suitable for studying resting calcium levels within cells. researchgate.netunits.it One of the key advantages of Quin-2 is its minimal interference from magnesium ions (Mg²⁺), which are also present in the cellular environment. nih.gov It also has a known and well-defined 1:1 binding stoichiometry with Ca²⁺. nih.gov However, a drawback is that it needs to be used at high intracellular concentrations to produce a signal strong enough to overcome natural cellular autofluorescence. units.it

Table 1: Properties of Fluorescent Calcium Indicators

| Indicator | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) for Ca²⁺ | Key Features |

|---|---|---|---|---|

| Quin-2 | 339 | 495 | 115 nM | High affinity for Ca²⁺, minimal Mg²⁺ interference. researchgate.netnih.gov |

| Fura-2 | 340/380 | 510 | 224 nM | Allows ratiometric imaging, brighter than Quin-2. researchgate.netunits.it |

Fluorescence Lifetime Imaging (FLIM) with Quin-2 for Calcium Concentration Mapping

Fluorescence Lifetime Imaging (FLIM) is an advanced imaging technique that measures the decay rate of fluorescence at each pixel of an image. This method offers a significant advantage over standard intensity-based measurements because the fluorescence lifetime is generally independent of the probe's local concentration, photobleaching, or excitation light intensity. nih.govacs.org

The fluorescence lifetime of Quin-2 is highly sensitive to the concentration of free Ca²⁺. nih.govnih.gov This property allows for the creation of two-dimensional maps of calcium concentrations within cells. nih.gov The FLIM methodology using Quin-2 does not necessitate that the probe exhibits shifts in its excitation or emission spectra upon ion binding, which is a requirement for ratiometric dyes. nih.govnih.gov This opens up the possibility of using other Ca²⁺ probes that lack spectral shifts for calcium imaging. nih.gov Studies have demonstrated that the Ca²⁺-dependent lifetime properties of Quin-2 can be effectively used to generate Ca²⁺ images by measuring the local fluorescence lifetimes. nih.gov

Table 2: Quin-2 Fluorescence Lifetime Data

| Condition | Phase Lifetime (ns) | Modulation Lifetime (ns) |

|---|---|---|

| Quin-2 in Ca²⁺-free buffer | ~1.1 | ~1.8 |

| Quin-2 in Ca²⁺-saturated buffer | ~8.0 | ~9.5 |

Note: The data presented are approximate values derived from published research and serve for illustrative purposes. Actual values can vary based on experimental conditions. nih.gov

Stopped-Flow Fluorescence Spectroscopy for Rapid Kinetic Analysis of Calcium Binding

Stopped-flow fluorescence spectroscopy is a powerful technique for studying the rapid kinetics of chemical reactions in solution. This method has been employed to investigate the kinetics of the interaction between Quin-2 and Ca²⁺ ions. nih.gov By rapidly mixing a solution of the Quin-2-Ca²⁺ complex with a chelating agent like EGTA, researchers can monitor the dissociation of Ca²⁺ from Quin-2 in real-time by observing the decrease in fluorescence. nih.gov

These studies have revealed that the dissociation of Ca²⁺ from Quin-2 follows first-order kinetics. The dissociation rate constant (k-) has been determined to be approximately 83 s⁻¹ at 37°C and a pH of 7.2. nih.gov The association reaction, where Ca²⁺ binds to Quin-2, is extremely fast and could not be directly measured, leading to an estimated second-order rate constant (k+) of at least 10⁹ M⁻¹s⁻¹. nih.gov This kinetic data is crucial for evaluating the suitability of Quin-2 for measuring rapid intracellular Ca²⁺ transients. nih.gov This technique has also been used to study the kinetics of calcium dissociation from calcium-binding proteins like calmodulin, by using Quin-2 to bind the released calcium. nih.gov

Table 3: Kinetic Parameters of Quin-2 and Calmodulin Calcium Binding

| System | Process | Rate Constant | Reference |

|---|---|---|---|

| Quin-2-Ca²⁺ | Dissociation (k-) | 83 ± 4 s⁻¹ | nih.gov |

| Quin-2 + Ca²⁺ | Association (k+) | ≥ 10⁹ M⁻¹s⁻¹ | nih.gov |

| Calmodulin-Ca²⁺ | Dissociation (High Affinity Sites) | 2 to 9 s⁻¹ | nih.gov |

| Calmodulin-Ca²⁺ | Dissociation (Low Affinity Sites) | 293 to 550 s⁻¹ | nih.gov |

Detection and Characterization of Calcium-Binding Proteins using Quin-2-based Methodologies

A novel fluorescence-based method utilizing Quin-2 has been established for the detection and characterization of calcium-binding proteins. nih.govresearchgate.net The procedure involves separating proteins via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferring them to a polyvinylidene difluoride (PVDF) membrane. nih.gov The membrane is then incubated with calcium ions, followed by staining with Quin-2. The calcium-binding proteins can then be visualized as fluorescent bands under UV illumination. nih.govresearchgate.net

This technique has been successfully used to identify various calcium-binding proteins, including those with EF-hand motifs like calmodulin, parvalbumin, and troponin-C. nih.govresearchgate.net The method is lauded for being an accurate, safe, and simple alternative to autoradiography. nih.gov It is sensitive enough to detect as little as 38 nanograms of troponin-C. nih.gov This methodology has proven useful in distinguishing between different protein isoforms, such as smooth muscle α-actinin and skeletal muscle α-actinin, based on their differing affinities for calcium. nih.gov It has also been applied to identify calcium-binding proteins in diverse biological samples, including fish semen. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name | PubChem CID |

|---|---|

| Quin-2 | 16219920 |

| Calcium | 5462224 |

| Magnesium | 5462224 |

| Fura-2 | 3432 |

| EGTA (Egtazic acid) | 3213 |

| Calmodulin | - |

| Parvalbumin | - |

| Troponin-C | - |

Comparative Academic Studies of Quin 2 with Other Calcium Indicators

Performance Comparisons with Second and Third-Generation Fluorescent Calcium Indicators

The introduction of indicators like Fura-2, Indo-1, Fluo-3, Fluo-4, and Rhod-2 marked a significant advancement over Quin-2. researchgate.netnih.gov These newer dyes were engineered to overcome some of the primary drawbacks of their predecessor, offering improved fluorescence properties and greater experimental versatility. researchgate.netresearchgate.net

A major limitation of Quin-2 is its relatively low fluorescence brightness, characterized by a low quantum yield (the efficiency of converting absorbed light into emitted light). units.itphysiology.orgusp.br This dimness necessitates loading cells with high, often millimolar, concentrations of the dye to achieve a signal that can be distinguished from cellular autofluorescence. units.itusp.br

In contrast, second-generation indicators like Fura-2 and subsequent dyes such as Fluo-4 are significantly brighter. researchgate.netresearchgate.net For instance, Fura-2 and Indo-1 were reported to be up to 30-fold brighter than Quin-2. researchgate.netresearchgate.net This increased brightness allows for their use at much lower intracellular concentrations, which reduces the potential for cytotoxic effects and interference with cellular processes. escholarship.org

The dynamic range, or the fold-increase in fluorescence intensity upon binding Ca²⁺, is also modest for Quin-2, which shows approximately a five- to six-fold enhancement. nih.govphysiology.orgsigmaaldrich.comsigmaaldrich.com Newer indicators boast a much larger dynamic range. Fluo-3 and Fluo-4 can exhibit a fluorescence increase of approximately 40-fold and 100-fold, respectively, while Fluo-8 can increase its brightness by around 200-fold. biomol.com This wider dynamic range provides a better signal-to-noise ratio, enabling more sensitive detection of subtle changes in Ca²⁺ concentration. aatbio.com

| Indicator | Quantum Yield (Ca²⁺-bound) | Fluorescence Increase (Fold) | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|---|

| Quin-2 | 0.14 physiology.orgdojindo.com | ~5-6x nih.govphysiology.org | 339 units.itdojindo.com | 492-510 sigmaaldrich.comdojindo.com |

| Fura-2 | Not specified | ~30x brighter than Quin-2 researchgate.net | 340/380 (Ratiometric) escholarship.org | 510 escholarship.org |

| Indo-1 | Not specified | ~30x brighter than Quin-2 researchgate.net | ~350 nih.gov | 405/485 (Ratiometric) thermofisher.com |

| Fluo-3 | 0.14 aatbio.com | >40x aatbio.com | 506 aatbio.com | 526 aatbio.com |

| Fluo-4 | 0.38 aatbio.com | >100x biomol.comaatbio.com | 494 aatbio.com | 516 aatbio.com |

| Rhod-2 | Not specified | Not specified | ~552 nih.gov | ~581 nih.gov |

Quin-2 requires excitation with ultraviolet (UV) light, typically around 339 nm, to elicit fluorescence. units.itdojindo.com This is a significant drawback for several reasons. UV light can be phototoxic to cells, and it can excite endogenous cellular fluorophores like NADH, leading to high background autofluorescence that can interfere with the Ca²⁺ signal. nih.govphysiology.orgnih.gov Furthermore, standard microscope optics often have poor transmission in the UV range, potentially requiring expensive quartz optics. nih.gov

A critical distinction is that Quin-2 responds to Ca²⁺ binding with an increase in fluorescence intensity but without a significant shift in its emission or excitation wavelengths. researchgate.netphysiology.org This property makes it difficult to perform ratiometric measurements, where the ratio of fluorescence at two different wavelengths is used to calculate ion concentrations. Ratiometric measurements are advantageous because they can cancel out artifacts arising from variations in dye concentration, cell thickness, or illumination intensity. researchgate.net

Fura-2 and Indo-1 were specifically designed to address this limitation. Upon binding Ca²⁺, Fura-2 exhibits a shift in its excitation peak from ~380 nm to ~340 nm, while Indo-1 shows a shift in its emission peak. escholarship.orgnih.gov This allows for ratiometric imaging, providing more quantitative and reliable [Ca²⁺]i measurements compared to single-wavelength indicators like Quin-2. escholarship.orgnih.gov Later-generation dyes like Fluo-3 and Fluo-4 reverted to being single-wavelength indicators but were designed for excitation by visible light (e.g., the 488 nm argon laser line), which is less damaging to cells and compatible with common instrumentation like confocal microscopes and flow cytometers. aatbio.com

Despite its limitations, Quin-2 possesses certain characteristics that made it valuable, particularly in early studies. Its high affinity for Ca²⁺ (dissociation constant, Kd ≈ 115 nM) is well-suited for accurately measuring low, resting [Ca²⁺]i levels, which are typically around 100 nM. researchgate.netnih.govresearchgate.net Additionally, it demonstrates high selectivity for Ca²⁺ over magnesium (Mg²⁺), an important feature given the high millimolar concentration of Mg²⁺ in the cytoplasm. researchgate.netdojindo.com

However, the disadvantages of Quin-2 often outweigh its benefits in modern research. Its high Ca²⁺ affinity means it becomes saturated at micromolar Ca²⁺ levels, making it a poor choice for quantifying the large and rapid Ca²⁺ transients that occur during cellular stimulation. researchgate.net The requirement for high intracellular concentrations leads to significant buffering of intracellular Ca²⁺, which can dampen or slow down the very signals it is meant to measure. usp.brnih.gov

Second and third-generation indicators offer significant advantages in most applications. The ratiometric capabilities of Fura-2 and Indo-1 allow for more robust quantitative measurements. escholarship.org The visible light excitation of the Fluo and Rhod series reduces phototoxicity and autofluorescence. aatbio.com Furthermore, indicators with a range of Ca²⁺ affinities are now available, allowing researchers to select a dye optimized for the specific Ca²⁺ concentrations and dynamics of their experimental system, from resting levels to large transients. aatbio.comthermofisher.com For example, Fluo-4, with its high brightness and large dynamic range, is often preferred for visualizing Ca²⁺ waves and sparks in confocal microscopy. aatbio.com

Functional Distinctions from Luminescent and Genetically Encoded Calcium Indicators

Beyond synthetic fluorescent dyes, two other major classes of calcium indicators exist: luminescent photoproteins and genetically encoded calcium indicators (GECIs).

Aequorin , a photoprotein isolated from jellyfish, is the primary example of a luminescent indicator. Unlike fluorescent dyes, which emit light upon absorbing excitation light, aequorin produces light through an irreversible chemical reaction upon binding to Ca²⁺. physiology.org This means it consumes its substrate (coelenterazine) and does not require an external light source for excitation, thus eliminating problems of autofluorescence. physiology.org Comparative studies have shown that loading cells with Quin-2 can cause a significant reduction in ATP levels (~60%) and inhibit cell division, whereas aequorin loading has a much smaller impact on ATP (~20%) and does not prevent division. nih.govnih.govoup.com This suggests aequorin can be less perturbing to cell physiology. While aequorin may provide a more reliable measure of basal Ca²⁺ in some contexts, it can be inaccurate at concentrations below 200 nM, a range where Quin-2 can be complementary. nih.govnih.gov

Genetically Encoded Calcium Indicators (GECIs) , such as the GCaMP family, are proteins engineered to change their fluorescence properties upon Ca²⁺ binding. researchgate.netnih.gov Their fundamental advantage over synthetic dyes like Quin-2 is that they can be introduced into cells via genetic transfection. acs.org This allows for precise targeting to specific cell populations or even subcellular compartments like the mitochondria or endoplasmic reticulum, which is impossible with the indiscriminate loading of AM-ester dyes. acs.orgresearchgate.net While early GECIs were often dimmer and had slower response kinetics than synthetic dyes, newer generations like the GCaMP6 series have been reported to outperform synthetic indicators in sensitivity and dynamic range for certain applications. researchgate.netnih.gov However, synthetic indicators can still offer advantages in brightness and response speed. acs.org

Methodological Considerations for Artifacts and Limitations when using Quin-2

The use of Quin-2 is associated with several methodological challenges and potential artifacts that must be carefully considered.

Future Research Directions and Translational Perspectives for Calcium Indicators

Development of Next-Generation Quin-2-inspired Fluorescent Probes with Enhanced Characteristics

The legacy of Quin-2 has paved the way for the development of new fluorescent probes with significantly improved properties. While Quin-2 demonstrated the feasibility of measuring intracellular calcium, its limitations, such as a relatively low quantum yield and susceptibility to photobleaching, prompted researchers to design superior alternatives. dojindo.comnih.gov The evolution from Quin-2 to probes like Fura-2 introduced ratiometric measurement capabilities, allowing for more accurate quantification of calcium concentrations independent of probe concentration. nih.govnih.gov

Modern efforts in probe development continue to build on these foundational principles, focusing on several key areas of enhancement:

Increased Sensitivity and Dynamic Range: Next-generation probes are being engineered to detect more subtle changes in calcium concentration and to function effectively across a wider range of concentrations. This allows for the study of nuanced calcium signals that were previously undetectable.

Novel Wavelengths: A significant push is underway to develop probes that are excitable by and emit light in the near-infrared (NIR) spectrum. rsc.orgmdpi.com NIR light offers deeper tissue penetration and is associated with less autofluorescence from biological tissues, making these probes ideal for in vivo imaging. rsc.orgmdpi.com

Targeted Specificity: Researchers are designing probes that can be targeted to specific subcellular compartments, such as mitochondria, the endoplasmic reticulum, or lysosomes. nih.govmdpi.com This enables the investigation of calcium dynamics within specific organelles, providing a more detailed understanding of cellular function.

Reaction-Based Probes: An emerging strategy involves the creation of "turn-on" fluorescent probes. These probes are initially non-fluorescent and only become fluorescent upon reacting with their target ion, a design that significantly improves the signal-to-noise ratio. nih.govrsc.org

These advancements, inspired by the pioneering work with Quin-2, are leading to a new generation of tools that offer unprecedented clarity and specificity in visualizing cellular calcium signaling.

Table 1: Comparison of Calcium Indicator Properties

| Indicator | Type | Key Advantage over Predecessor | Excitation/Emission (nm) | Dissociation Constant (Kd) for Ca2+ |

|---|---|---|---|---|

| Quin-2 | First-Generation Chemical Dye | First practical intracellular Ca2+ indicator | ~339/492 | ~115 nM |

| Fura-2 | Second-Generation Chemical Dye | Ratiometric (dual excitation), brighter | ~340/510 and 380/510 | ~145 nM |

| GCaMP | Genetically Encoded | Cell-type specific expression, suitable for longitudinal studies | ~488/510 | Varies by version (e.g., GCaMP6s ~287 nM) |

Integration of Calcium Imaging Techniques in Advanced Preclinical Research Models for Disease Mechanism Elucidation

The ability to measure intracellular calcium, first made possible by probes like Quin-2, has become a cornerstone of preclinical research. Modern calcium imaging techniques are now integral to the study of disease mechanisms in sophisticated animal models, particularly in the context of neuroscience. researchgate.netnih.gov

In Vivo Imaging in Awake, Behaving Animals: A significant leap forward has been the ability to perform calcium imaging in awake and behaving animals. neurotar.com This is crucial because anesthetics can alter neural activity and calcium signaling. neurotar.com Techniques like two-photon microscopy and head-mounted miniature endoscopes allow researchers to record the activity of hundreds or even thousands of neurons simultaneously while an animal performs specific tasks. neurotar.comtechnologynetworks.com This provides a direct link between neural circuit activity and behavior, which is invaluable for studying psychiatric and neurodegenerative disorders. nih.govnih.gov

Disease Model Applications: Calcium imaging is widely used in transgenic animal models of various diseases. For instance, in Alzheimer's disease models, researchers use calcium imaging to study how neuronal networks are disrupted and how calcium homeostasis is altered. ismrm.org Similarly, in models of stroke, calcium imaging helps to visualize neuronal activity in the perilesional cortex to understand mechanisms of recovery. clevelandclinic.org This approach is also applied to research in epilepsy, traumatic brain injury, and Huntington's disease. neurotar.com

Bridging Research Levels: Calcium imaging serves as a unique bridge between different levels of investigation, from the single-cell level to entire neural populations and whole-animal studies. researchgate.net It allows for the validation of targets identified through genomic and transcriptomic studies by providing a functional readout of neuronal activity. nih.gov This capacity to link genetic information to circuit-level (dys)function is accelerating the drug discovery process for complex neurological and psychiatric conditions. nih.gov

The evolution from basic calcium measurement in cell cultures with Quin-2 to chronic imaging in behaving disease models with genetically encoded indicators like GCaMP illustrates a profound shift in our ability to investigate and understand complex diseases. neurotar.com

Table 2: Applications of Calcium Imaging in Preclinical Disease Models

| Disease Area | Preclinical Model | Imaging Technique | Key Research Question |

|---|---|---|---|

| Alzheimer's Disease | Transgenic mice (e.g., GCaMP-positive models) | Two-photon microscopy, mesoscopic imaging | Investigating changes in neuronal connectivity and calcium dysregulation preceding behavioral deficits. ismrm.org |

| Stroke | Rodent models of cortical ischemia | Two-photon microscopy | Characterizing brain activity during recovery and the effects of therapies like deep brain stimulation. clevelandclinic.org |

| Psychiatric Disorders (e.g., Schizophrenia, Autism) | Disease-relevant mouse models | Cellular resolution imaging in behaving animals | Identifying circuit-level dysfunctions associated with behavioral phenotypes. nih.govnih.gov |

| Epilepsy | Various animal models | Wide-field and two-photon imaging | Mapping the initiation and spread of seizure activity across neuronal networks. neurotar.com |

Potential for Combined Methodologies (e.g., electrophysiology and calcium imaging) in Complex Biological Systems

While calcium imaging provides exceptional spatial resolution and cell-type specificity, it has limitations in temporal resolution, as calcium transients are inherently slower than the underlying electrical spikes. technologynetworks.commightexbio.com Electrophysiology, conversely, offers unparalleled temporal resolution, directly measuring the electrical activity of neurons. elifesciences.org The combination of these two techniques provides a more complete picture of neural function than either method alone. biorxiv.orgjove.com

Complementary Strengths: By simultaneously recording from the same neurons using both methods, researchers can directly correlate a neuron's electrical spiking with its calcium signals. jove.comnih.gov This allows for a more accurate interpretation of calcium imaging data and helps to reconcile differences observed between the two modalities. elifesciences.org For example, this combined approach has been used to demonstrate that in some neuronal types, a single action potential is sufficient to elicit a calcium transient, while in others, multiple action potentials are required. nih.gov

Investigating Neural Circuits: The integration of electrophysiology and calcium imaging is a powerful tool for dissecting the dynamics of neural circuits. biorxiv.org For instance, fiber photometry, a method that monitors fluorescence via a fiber optic cannula, can be combined with electrophysiological recordings to monitor the activity of a genetically defined population of neurons while simultaneously recording local field potentials in freely behaving animals. biorxiv.org This has been instrumental in studying state-dependent neural circuit dynamics, such as the relationship between cholinergic neuron activity and brain waves during sleep. biorxiv.org

Probing Complex Systems: This dual approach is essential for studying complex biological systems where the relationship between electrical activity and intracellular signaling is critical. springernature.com It enables the investigation of how neuromodulators, synaptic activity, and intrinsic membrane properties collectively shape the output of individual neurons and the function of the larger network. jove.comspringernature.com

The journey from using single-wavelength indicators like Quin-2 to the sophisticated, multimodal investigation of neural circuits highlights the continuous drive for a more comprehensive understanding of biological systems. The integration of these powerful techniques is pushing the boundaries of neuroscience, enabling researchers to ask and answer increasingly complex questions about the brain in both health and disease.

Q & A

Q. How do I ensure ethical compliance and reproducibility in this compound research?

- Methodological Answer :

- Pre-registration : Submit study protocols to platforms like Open Science Framework (OSF) to mitigate bias.

- FAIR Data : Share raw data in repositories (e.g., Zenodo) with metadata adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Conflict of Interest (COI) Disclosure : Declare funding sources and potential biases in the manuscript .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.